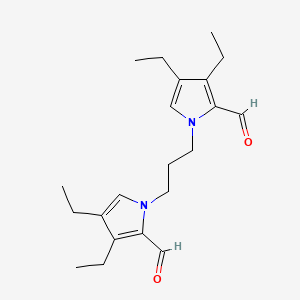
1,1'-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its two pyrrole rings connected by a propane-1,3-diyl linker, with each pyrrole ring substituted with diethyl groups and a carbaldehyde functional group.
Vorbereitungsmethoden
The synthesis of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using a dihalide such as 1,3-dibromopropane.
Coupling Reaction: The 3,4-diethyl-1H-pyrrole-2-carbaldehyde is coupled with the propane-1,3-diyl linker under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde groups can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) can be compared with other pyrrole derivatives, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar propane-1,3-diyl linker but features pyridinium rings instead of pyrrole rings.
1,1’-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has a similar linker but features purine rings instead of pyrrole rings.
Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar linker but features benzene rings instead of pyrrole rings.
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105728-77-6 |
|---|---|
Molekularformel |
C21H30N2O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-[3-(3,4-diethyl-2-formylpyrrol-1-yl)propyl]-3,4-diethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C21H30N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
UDMKHMSXMCGVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN(C(=C1CC)C=O)CCCN2C=C(C(=C2C=O)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

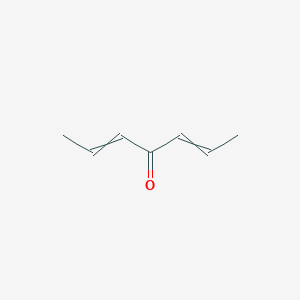
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
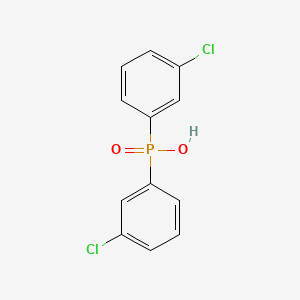
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
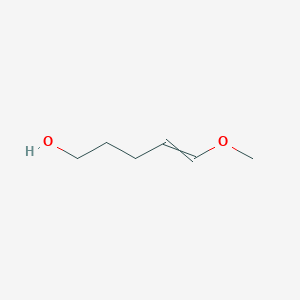

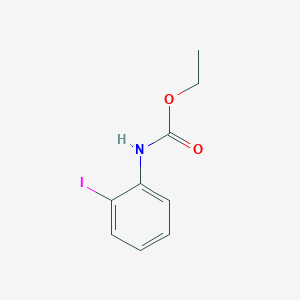
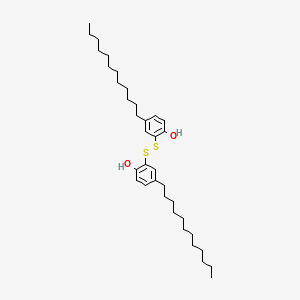
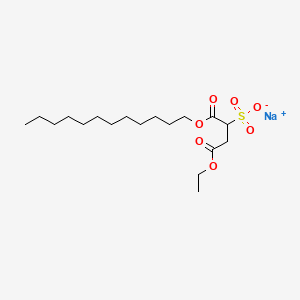
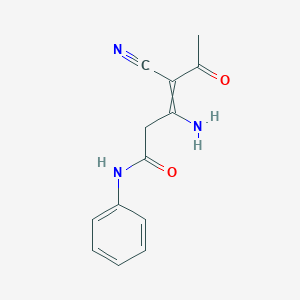

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
